![molecular formula C13H18N2O3 B13817375 3-amino-2-hydroxy-N-[(1R,2R)-2-hydroxycyclohexyl]benzamide CAS No. 464912-91-2](/img/structure/B13817375.png)
3-amino-2-hydroxy-N-[(1R,2R)-2-hydroxycyclohexyl]benzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-amino-2-hydroxy-N-[(1R,2R)-2-hydroxycyclohexyl]benzamide is a chemical compound that belongs to the class of benzamides It is characterized by the presence of an amino group, a hydroxyl group, and a cyclohexyl group attached to the benzamide core
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-amino-2-hydroxy-N-[(1R,2R)-2-hydroxycyclohexyl]benzamide typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 3-amino-2-hydroxybenzoic acid and (1R,2R)-2-hydroxycyclohexylamine.
Coupling Reaction: The carboxyl group of 3-amino-2-hydroxybenzoic acid is activated using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP).
Amidation: The activated carboxyl group reacts with (1R,2R)-2-hydroxycyclohexylamine to form the desired benzamide compound. The reaction is typically carried out in an organic solvent such as dichloromethane or tetrahydrofuran (THF) under mild conditions.
Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain the pure compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to maximize yield and minimize impurities. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and scalability.
化学反应分析
Types of Reactions
3-amino-2-hydroxy-N-[(1R,2R)-2-hydroxycyclohexyl]benzamide can undergo various types of chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form corresponding ketones or aldehydes.
Reduction: The amino group can be reduced to form corresponding amines.
Substitution: The amino and hydroxyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous conditions.
Substitution: Reagents such as alkyl halides or acyl chlorides in the presence of a base like triethylamine (TEA).
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of substituted benzamides or cyclohexyl derivatives.
科学研究应用
3-amino-2-hydroxy-N-[(1R,2R)-2-hydroxycyclohexyl]benzamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential as a biochemical probe to study enzyme activity and protein interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory, analgesic, and antimicrobial activities.
Industry: Utilized in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
作用机制
The mechanism of action of 3-amino-2-hydroxy-N-[(1R,2R)-2-hydroxycyclohexyl]benzamide involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or proteins, modulating their activity.
Pathways Involved: It may influence signaling pathways related to inflammation, pain, or microbial growth, leading to its observed biological effects.
相似化合物的比较
Similar Compounds
3-amino-2-hydroxybenzamide: Lacks the cyclohexyl group, resulting in different chemical and biological properties.
2-hydroxy-N-cyclohexylbenzamide:
3-amino-N-[(1R,2R)-2-hydroxycyclohexyl]benzamide: Lacks the hydroxyl group on the benzene ring, altering its chemical behavior.
Uniqueness
3-amino-2-hydroxy-N-[(1R,2R)-2-hydroxycyclohexyl]benzamide is unique due to the presence of both amino and hydroxyl groups on the benzene ring, as well as the cyclohexyl group. This combination of functional groups imparts distinct chemical reactivity and biological activity, making it a valuable compound for various applications.
属性
CAS 编号 |
464912-91-2 |
|---|---|
分子式 |
C13H18N2O3 |
分子量 |
250.29 g/mol |
IUPAC 名称 |
3-amino-2-hydroxy-N-[(1R,2R)-2-hydroxycyclohexyl]benzamide |
InChI |
InChI=1S/C13H18N2O3/c14-9-5-3-4-8(12(9)17)13(18)15-10-6-1-2-7-11(10)16/h3-5,10-11,16-17H,1-2,6-7,14H2,(H,15,18)/t10-,11-/m1/s1 |
InChI 键 |
XPXUYJQXKXMGAS-GHMZBOCLSA-N |
手性 SMILES |
C1CC[C@H]([C@@H](C1)NC(=O)C2=C(C(=CC=C2)N)O)O |
规范 SMILES |
C1CCC(C(C1)NC(=O)C2=C(C(=CC=C2)N)O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


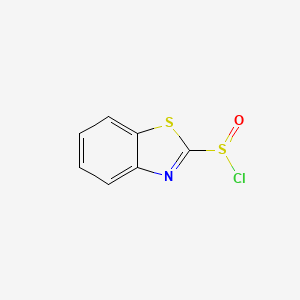
![2,7-Diphenyl[1]benzothieno[3,2-b][1]benzothiophene (purified by sublimation)](/img/structure/B13817298.png)
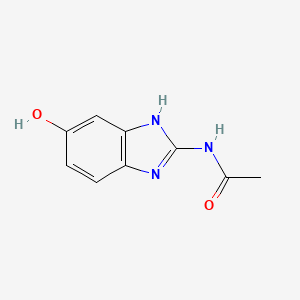
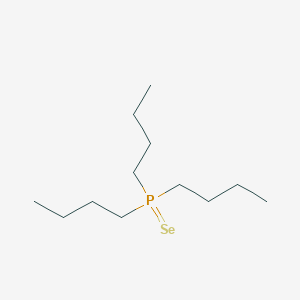
![3-[[(1S,2R,4aR,8aR)-1,2,4a-trimethyl-5-methylidene-3,4,6,7,8,8a-hexahydro-2H-naphthalen-1-yl]methyl]-2-hydroxy-5-methoxycyclohexa-2,5-diene-1,4-dione](/img/structure/B13817323.png)


![Dipropan-2-yl 2-[(dimethoxyphosphoryl)sulfanyl]butanedioate](/img/structure/B13817349.png)
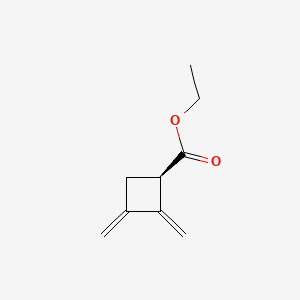
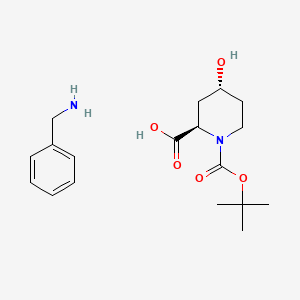
![7-Fluoro-2-(fluoromethyl)-6-(4-methylpiperazin-1-yl)-10-oxo-4-thia-1-azatricyclo[7.3.1.05,13]trideca-5(13),6,8,11-tetraene-11-carboxylic acid;hydrochloride](/img/structure/B13817362.png)
![Methyl [5-[(4-Fluorophenyl) (Hydroxyimino)Methyl]-1H-Benzimidazol-2-yl]Carbamate](/img/structure/B13817367.png)

![disodium;[[(2R,3S,4R,5R)-5-(4-amino-2-oxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-oxidophosphoryl] 2,3-dihydroxypropyl phosphate](/img/structure/B13817372.png)
